molecular formula C4H6N2O4S B183455 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide CAS No. 55904-83-1

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide

Cat. No.: B183455
CAS No.: 55904-83-1
M. Wt: 178.17 g/mol
InChI Key: ZRSLQBDTGLCFJJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Its molecular formula is C4H6N2O4S, and it has a molecular weight of 178.17 g/mol

Preparation Methods

The synthesis of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of dimethoxyamine with sulfur dioxide and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.

Comparison with Similar Compounds

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is unique compared to other thiadiazole derivatives due to its specific substitution pattern and chemical properties. Similar compounds include:

These compounds share the thiadiazole core but differ in their substitution patterns and chemical reactivity. The presence of methoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications that other thiadiazole derivatives may not be able to fulfill .

Properties

IUPAC Name

3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O4S/c1-9-3-4(10-2)6-11(7,8)5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLQBDTGLCFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NS(=O)(=O)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481508
Record name 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-83-1
Record name 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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